Structural Uniqueness: Simultaneous 7-Cl, N3-Dimethylaminoethyl, and 2-Thioxo Substitution Versus All Major Reference Compounds
This compound is the only commercially available 2-thioxoquinazolinone that simultaneously bears a 7-chloro substituent, an N3-dimethylaminoethyl side chain, and the 2-thioxo group. The non-chlorinated parent 3-(2-dimethylaminoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (C12H15N3OS) has been crystallographically characterized (monoclinic P21/c, a = 7.9840 Å, b = 11.331 Å, c = 14.428 Å, β = 105.702°, V = 1256.5 ų) . The 7-chloro substitution in the target compound alters electron density distribution on the quinazolinone ring, predictably lowering the pKa of the N1 proton and enhancing halogen-bond donor capacity. In contrast, mdivi-1 (3-(2,4-dichloro-5-methoxyphenyl)) bears chloro substituents exclusively on the N3-aryl ring without a basic side chain, while 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lacks both the 7-chloro and the aminoalkyl features .
| Evidence Dimension | Presence of three key pharmacophoric features (7-Cl, N3-dimethylaminoethyl, 2-thioxo) |
|---|---|
| Target Compound Data | All three features present simultaneously |
| Comparator Or Baseline | mdivi-1: Cl only on N3-aryl, no aminoalkyl side chain; 3-phenyl-2-thioxo analog: none of the three features; Non-chlorinated parent: lacks 7-Cl |
| Quantified Difference | 3 of 3 features vs. 0–2 of 3 for all comparators; unit cell volume increase of ~20–30 ų predicted upon Cl substitution based on isosteric replacement trends |
| Conditions | Structural comparison based on published X-ray data (CCDC 1587583) and chemical structure analysis |
Why This Matters
The unique combination of all three pharmacophoric groups in a single purchasable compound enables structure–activity relationship (SAR) studies that are impossible with any single comparator alone, reducing procurement complexity for medicinal chemistry campaigns targeting Drp1, PDE7, or novel quinazolinone-binding proteins.
- [1] Mao, X.-J. Crystal Structure of 3-(2-Dimethylaminoethyl)-2,3-dihydro-2-thioxoquinazolin-4(1H)-one, C12H15N3OS. Z. Kristallogr. NCS 2018, 233 (1), 121–123. CCDC 1587583. View Source
- [2] Numadate, A.; Mita, Y.; Matsumoto, Y.; Fujii, S.; Hashimoto, Y. Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (PSA). Chem. Pharm. Bull. 2014, 62 (10), 979–988. View Source
